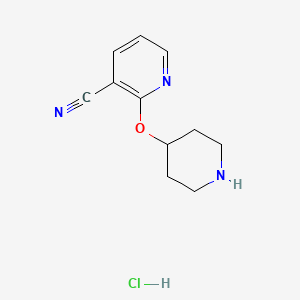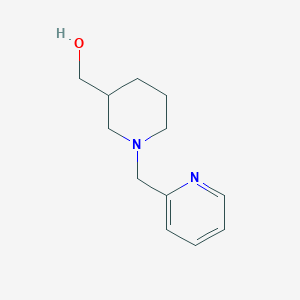
2-Methyl-3-(4-morpholinyl)-1-propanol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photophysics and Photochemistry
- A study on the photochemistry and photophysics of a related compound, 2-methyl-1-[4-(methylthio) phenyl]-2-(4-morpholinyl)-1-propanone, reveals insights into its excited state properties and solvent effects, which could be relevant for applications in photochemical processes (Morlet-Savary et al., 2008).
Synthesis and Chemical Properties
- Research on the synthesis of morpholine derivatives, such as 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, highlights the potential for these compounds in various chemical applications, with an emphasis on efficient synthesis routes (Tan Bin, 2011).
Fungicidal Activity
- A study exploring the fungicidal activity of different stereoisomers of a new morpholine derivative indicates potential agricultural applications, especially in protecting crops like wheat and barley from fungal diseases (Bianchi et al., 1992).
Pharmaceutical Applications
- Investigations into novel morpholinyl and methylpiperazinylacyloxyalkyl prodrugs of naproxen for topical drug delivery highlight the utility of morpholine derivatives in enhancing drug solubility and skin permeation, suggesting potential in pharmaceutical formulations (Rautio et al., 2000).
Antidepressive Activity
- A study on the synthesis and antidepressive activity of a morpholine derivative, 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, suggests its potential for further investigation in the field of mental health treatments (Tao Yuan, 2012).
Cardiovascular Research
- Research into the beta-adrenoceptor stimulant properties of morpholine derivatives offers insights into their potential use in cardiovascular therapies (Barlow et al., 1981).
Eigenschaften
IUPAC Name |
2-methyl-3-morpholin-4-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(7-10)6-9-2-4-11-5-3-9/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQLKGGGHTXJDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672529 | |
| Record name | 2-Methyl-3-(morpholin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4-morpholinyl)-1-propanol | |
CAS RN |
35806-19-0 | |
| Record name | 2-Methyl-3-(morpholin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B1418804.png)








![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1418816.png)



